15-PGDH Inhibition Potency: (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (IC50 = 46.6 nM) Versus ML-148 (IC50 = 56 nM) and SW033291 (IC50 = 1.5 nM)
In a biochemical assay using recombinant human 15-PGDH/HPGD, (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone inhibited enzyme activity with an IC50 of 46.6 nM [1]. This potency is comparable to the established 15-PGDH inhibitor ML-148 (IC50 = 56 nM) but approximately 31-fold weaker than the highly potent clinical-stage inhibitor SW033291 (IC50 = 1.5 nM) . The assay was performed in white 384-well plates with a total reaction volume of 20 μL containing 10 nM of 15-PGDH/HPGD enzyme [1].
| Evidence Dimension | 15-PGDH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 46.6 nM |
| Comparator Or Baseline | ML-148: IC50 = 56 nM; SW033291: IC50 = 1.5 nM |
| Quantified Difference | Target is 17% more potent than ML-148; 31-fold less potent than SW033291 |
| Conditions | In vitro biochemical assay, recombinant human 15-PGDH, 384-well plate, 20 μL reaction volume |
Why This Matters
The defined mid-nanomolar potency enables researchers to select this compound as a tool for 15-PGDH inhibition studies where ultra-high potency is not required, potentially avoiding the cellular toxicity or off-target effects associated with picomolar inhibitors.
- [1] BindingDB. (2024). BDBM556302: US11345702, Table 1.20; US20230390274, Compound A-4. IC50 = 46.6 nM for human 15-PGDH. View Source
